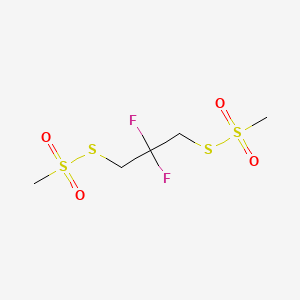![molecular formula C12H18O4 B588218 3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 CAS No. 1246815-20-2](/img/new.no-structure.jpg)
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 is a deuterated derivative of a compound known for its relevance in pharmaceutical research. This compound is often studied for its potential impurities in drug formulations, particularly in the context of metoprolol, a selective β1 receptor blocker used to treat high blood pressure and other cardiovascular conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 typically involves a two-step process:
Substitution Reaction: Starting from 4-(2-methoxyethyl)phenol, the compound undergoes a potassium hydroxide-mediated substitution with epichlorohydrin.
Hydrolysis: The resulting epoxide is then hydrolyzed using sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as ultrasound-assisted synthesis have been explored to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, especially involving the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 has several applications in scientific research:
Chemistry: Used as a reference standard for impurity profiling in pharmaceuticals.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Industry: Utilized in the development and quality control of pharmaceutical products.
Mécanisme D'action
The mechanism of action of 3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 involves its interaction with specific molecular targets, such as enzymes or receptors. In the context of metoprolol impurities, it may affect the drug’s stability and efficacy by interacting with β1 receptors, influencing cardiovascular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metoprolol: A selective β1 receptor blocker used to treat high blood pressure and other cardiovascular conditions.
4-(2-Methoxyethyl)phenol: A precursor in the synthesis of the compound.
Epichlorohydrin: Used in the initial substitution reaction.
Uniqueness
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 is unique due to its deuterated nature, which makes it particularly useful in research involving isotopic labeling and tracing. This property allows for more precise studies of metabolic pathways and drug interactions.
Propriétés
Numéro CAS |
1246815-20-2 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
231.303 |
Nom IUPAC |
1,1,2,3,3-pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H18O4/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3/i8D2,9D2,11D |
Clé InChI |
MELFVOGWPJFQBB-QJHRKUAUSA-N |
SMILES |
COCCC1=CC=C(C=C1)OCC(CO)O |
Synonymes |
H 93/82-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Iodophenyl)oxazolo[4,5-b]pyridine](/img/structure/B588136.png)

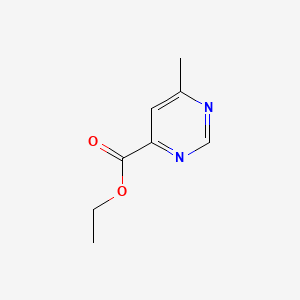
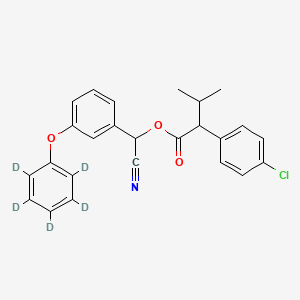
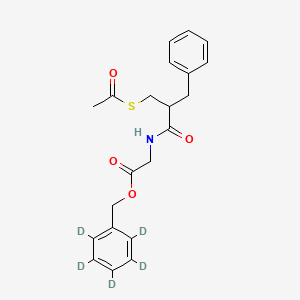
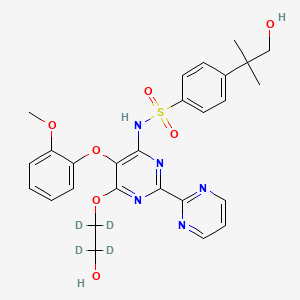
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)
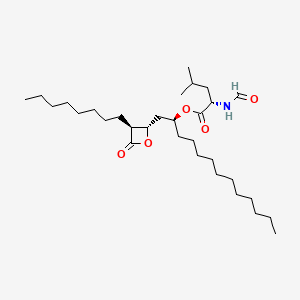
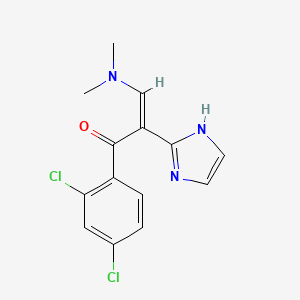
![1h-Cycloprop[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)
